molecular formula C14H19N3O2 B1416630 Benzyl 4-carbamimidoylpiperidine-1-carboxylate CAS No. 885270-25-7

Benzyl 4-carbamimidoylpiperidine-1-carboxylate

Cat. No. B1416630
M. Wt: 261.32 g/mol
InChI Key: ZTXCTYJVTHUYGK-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyl 4-carbamimidoylpiperidine-1-carboxylate are not directly available in the literature .

Scientific Research Applications

Electrochemical Oxidation in Synthesis

Benzyl 4-carbamimidoylpiperidine-1-carboxylate finds application in the field of electrochemical oxidation. A study by Rafiee et al. (2018) demonstrated an electrocatalytic method to oxidize primary alcohols and aldehydes to corresponding carboxylic acids, which is crucial in synthesizing compounds like levetiracetam, used for treating epilepsy. This method has broad applicability, including benzylic, aliphatic, and heterocyclic substrates (Rafiee et al., 2018).

Synthesis of Pharmaceutical Intermediates

Campbell et al. (2009) described the enantioselective synthesis of a compound related to Benzyl 4-carbamimidoylpiperidine-1-carboxylate, essential for developing potent CCR2 antagonists. This synthesis is significant for its application in creating drugs targeting inflammatory diseases (Campbell et al., 2009).

Photocarboxylation for Drug Synthesis

Meng et al. (2019) researched the carboxylation of sp3-hybridized C–H bonds with CO2, a method used to transform benzylic C–H bonds into 2-arylpropionic acids. This metal-free process was applied to synthesize several drugs, indicating its relevance in pharmaceutical manufacturing (Meng et al., 2019).

Kinetic Resolution of Alcohols

Shiina and Nakata (2007) developed a method for producing optically active carboxylic esters through kinetic resolution of racemic secondary benzylic alcohols. This process is crucial for generating chiral compounds, which are significant in various pharmaceutical applications (Shiina & Nakata, 2007).

Preparation and Reactivity Studies

Ibenmoussa et al. (1998) focused on the preparation and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, illustrating their significance in synthesizing compounds with pharmacological interest, particularly in treating liver disorders (Ibenmoussa et al., 1998).

properties

IUPAC Name

benzyl 4-carbamimidoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c15-13(16)12-6-8-17(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXCTYJVTHUYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=N)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654276
Record name Benzyl 4-carbamimidoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-carbamimidoylpiperidine-1-carboxylate

CAS RN

885270-25-7
Record name Phenylmethyl 4-(aminoiminomethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885270-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-carbamimidoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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